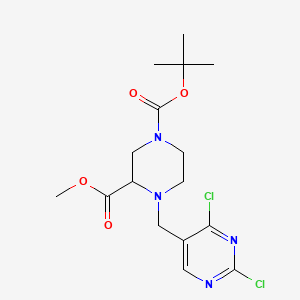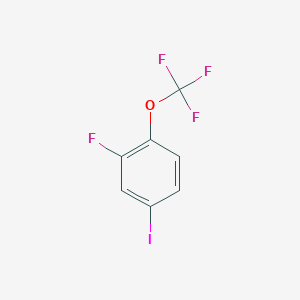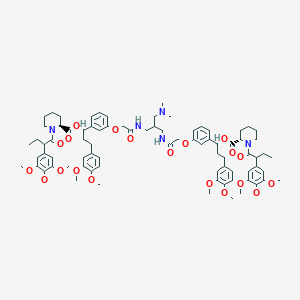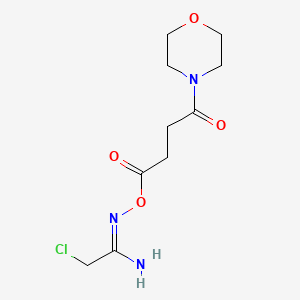
(4-((Diethylamino)methyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Diethylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a diethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diethylamino)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-formylphenylmethanol and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The temperature is maintained at around 25-30°C.
Procedure: The 4-formylphenylmethanol is dissolved in the solvent, and diethylamine is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Diethylamino)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((Diethylamino)methyl)benzaldehyde or 4-((Diethylamino)methyl)benzoic acid.
Reduction: Formation of 4-((Diethylamino)methyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-((Diethylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((Diethylamino)methyl)phenyl)methanol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanol: Lacks the diethylaminomethyl group, resulting in different chemical properties and reactivity.
4-((Dimethylamino)methyl)phenyl)methanol: Similar structure but with dimethylamino instead of diethylamino, leading to differences in steric and electronic effects.
4-((Diethylamino)methyl)benzaldehyde: Oxidized form of (4-((Diethylamino)methyl)phenyl)methanol.
Uniqueness
This compound is unique due to the presence of both the diethylaminomethyl group and the hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91271-57-7 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
[4-(diethylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
BCTQOKMMSCGSIZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)


![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)






